Home > Products > Screening Compounds P118279 > 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride - 2418671-57-3

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride

Catalog Number: EVT-2549629
CAS Number: 2418671-57-3
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride, also known as 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride, is a chemical compound with the molecular formula C7_7H16_{16}ClNO2_2 and a molecular weight of 181.66 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of hydroxyl groups on the propane backbone. It is primarily utilized in scientific research due to its potential biological activities and applications in organic synthesis.

Source and Classification

This compound can be classified under several categories based on its structure and applications:

  • Chemical Classification: It belongs to the class of pyrrolidine derivatives.
  • Biological Classification: It is investigated for its potential therapeutic effects in medicinal chemistry.
  • Industrial Classification: It serves as an intermediate in various chemical manufacturing processes.

The synthesis of this compound typically involves the reaction of pyrrolidine with suitable precursors such as epoxides or halohydrins, often under acidic conditions to form the hydrochloride salt.

Synthesis Analysis

Methods

The synthesis of 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride can be achieved through several methods:

  1. Reaction with Epoxides: Pyrrolidine reacts with epoxides in the presence of a solvent (e.g., ethanol or methanol) and a catalyst (such as hydrochloric acid) to yield the desired product.
  2. Halohydrin Method: Another approach involves the reaction of pyrrolidine with halohydrins, where nucleophilic substitution occurs, leading to the formation of the compound.
  3. Chiral Synthesis: For optically pure forms, specific chiral catalysts or conditions may be employed to enhance enantioselectivity .

Technical Details

The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Hydrochloric acid
  • Temperature: Controlled heating to facilitate reaction completion.
Molecular Structure Analysis

Structure

The molecular structure of 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride consists of:

  • A pyrrolidine ring (C4_4H9_9N)
  • A propane backbone with two hydroxyl (OH) groups attached at positions 1 and 2.

Data

Key structural data includes:

  • Molecular Weight: 181.66 g/mol
  • Molecular Formula: C7_7H16_{16}ClNO2_2
  • Chemical Structure:
    Structure C7H16ClNO2\text{Structure }\quad \text{C}_7\text{H}_{16}\text{ClNO}_2
Chemical Reactions Analysis

Reactions

2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride can undergo various chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be reduced to yield corresponding alcohols or amines via reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Technical Details

The conditions for these reactions may vary widely:

  • Acidic or basic environments
  • Varying temperatures
  • Use of catalysts depending on the specific reaction pathway chosen.
Mechanism of Action

The mechanism of action for 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride involves its interaction with specific biological targets:

  1. Enzyme Interaction: The pyrrolidine ring may interact with enzymes, potentially modulating their activity.
  2. Receptor Binding: The compound's hydroxyl groups facilitate hydrogen bonding with biomolecules, influencing binding affinity and specificity.

These interactions suggest potential applications in pharmacology and therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydroxyl groups.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards oxidizing and reducing agents.

Relevant analytical data may include:

  • Infrared spectroscopy (IR)
  • Nuclear magnetic resonance (NMR)

These techniques are employed to confirm structural integrity and purity during synthesis .

Applications

2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride has diverse applications across various fields:

  1. Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  2. Biology: Investigated for potential biological activity and interactions with biomolecules.
  3. Medicine: Explored for therapeutic effects and as a precursor in pharmaceutical synthesis.
  4. Industry: Utilized in developing new materials and intermediates in chemical manufacturing processes .

This compound's unique combination of functional groups makes it valuable for research and development in multiple scientific domains.

Introduction to Neuropharmacological Relevance of Pyrrolidine-Based VMAT2 Inhibitors

Role of Vesicular Monoamine Transporter 2 in Neurotransmitter Regulation

Vesicular monoamine transporter 2 is an integral 12-transmembrane domain protein responsible for the ATP-dependent transport of cytosolic monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles. This sequestration achieves two critical neurochemical objectives: (1) concentration of neurotransmitters for subsequent activity-dependent exocytotic release, and (2) protection of labile neurotransmitters like dopamine from enzymatic degradation by cytoplasmic monoamine oxidase. The transporter utilizes the vesicular proton gradient generated by vacuolar ATPase as its primary energy source, exchanging two luminal H⁺ ions for one protonated monoamine substrate12.

VMAT2 exhibits distinct pharmacological properties compared to the non-neuronal vesicular monoamine transporter 1 isoform, including higher affinity for monoamine substrates (dopamine Km = 1.59 ± 0.14 µM for VMAT2 vs. 7.0 ± 0.6 µM for VMAT1) and heightened sensitivity to inhibition by tetrabenazine (Ki ≈ 50 nM vs. >2 µM for VMAT1)34. These functional differences arise from specific residues within transmembrane domains:

Table 1: Key Residues Governing VMAT2-Specific Pharmacology

Residue (VMAT2 Numbering)Functional RoleEffect of Mutation to VMAT1 Equivalent
Proline 237Histamine recognition7-fold ↓ histamine affinity
Alanine 315Tetrabenazine sensitivity15-fold ↓ tetrabenazine inhibition
Tyrosine 434Serotonin/tetrabenazine interaction↓ serotonin transport efficiency (kcat)
Aspartate 461Substrate recognition (ring nitrogen specificity)↓ serotonin and histamine affinity
Lysine 446Tetrabenazine and serotonin bindingLoss of high-affinity tetrabenazine interaction

[Data derived from mutational studies^4]5

The strict dependence of vesicular filling on VMAT2 function positions this transporter as a critical regulator of presynaptic monoamine homeostasis. By controlling both the quantal size of neurotransmitter release and cytosolic neurotransmitter concentrations, VMAT2 directly modulates neurotransmitter availability for reverse transport via plasma membrane transporters—a mechanism central to psychostimulant effects67.

Structural Evolution from Piperidine to Pyrrolidine Core in Vesicular Monoamine Transporter 2 Ligand Design

The structural progression of vesicular monoamine transporter 2 inhibitors originated with natural products like lobeline (a piperidine-containing alkaloid from Lobelia inflata), which demonstrated inhibition of both vesicular monoamine transporter 2 (Ki = 0.90 µM for [³H]dihydrotetrabenazine binding) and dopamine transporter (low micromolar affinity). While lobeline inhibited methamphetamine-evoked dopamine release (IC₅₀ = 0.42 µM) and reduced methamphetamine self-administration in rats, its high affinity for nicotinic acetylcholine receptors limited selectivity89. Subsequent efforts focused on chemical defunctionalization to improve vesicular monoamine transporter 2 specificity, yielding lobelane—a saturated analog lacking lobeline’s hydroxyl and keto functionalities. Though lobelane exhibited improved vesicular monoamine transporter 2 selectivity and inhibited methamphetamine-induced dopamine release, its low water solubility and development of tolerance in behavioral assays necessitated further optimization10.

The strategic incorporation of hydrophilic moieties while retaining critical pharmacophoric elements marked the next design phase:

  • N-1,2-Dihydroxypropyl Modification: Replacement of the N-methyl group in lobelane with a chiral N-1,2-dihydroxypropyl moiety enhanced water solubility by 365% (predicted via ACD/ADME algorithms) while maintaining vesicular monoamine transporter 2 affinity. This yielded GZ-793A [(R)-3-(2,6-cis-di(4-methoxyphenethyl)piperidin-1-yl)propane-1,2-diol], exhibiting high potency (Ki = 30 nM) and >100-fold selectivity over dopamine transporter. Crucially, GZ-793A inhibited methamphetamine-evoked dopamine release (IC₅₀ = 10.6 µM) without inducing tolerance during chronic administration11.
  • Pyrrolidine Core Optimization: Ring size reduction from piperidine (6-membered) to pyrrolidine (5-membered) represented a significant structural shift. Pyrrolidine analogs like UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] demonstrated potent vesicular monoamine transporter 2 inhibition and suppression of methamphetamine self-administration. However, this series revealed a critical divergence: some pyrrolidine derivatives bound the dihydrotetrabenazine site competitively, while others inhibited vesicular monoamine transporter 2 function via a distinct, noncompetitive site. This suggested that structural modifications within the pyrrolidine scaffold could engage alternative binding domains on vesicular monoamine transporter 212.

Table 2: Comparative Pharmacology of Vesicular Monoamine Transporter 2 Inhibitor Scaffolds

Compound ClassRepresentativeVMAT2 Ki (nM)DAT Ki (nM)VMAT2:DAT SelectivityMETH-evoked DA Release IC₅₀
Natural AlkaloidLobeline900>10,000~11-fold0.42 µM
Saturated DefunctionalizedLobelane2408,300~35-fold0.32 µM
N-1,2-Diol PiperidineGZ-793A30>10,000>333-fold10.6 µM
Pyrrolidine AnalogUKCP-110821,520~19-fold1.2 µM
2,5-Disubstituted PyrrolidineAV-2-19218*Not reportedNot reportedSignificant inhibition*

[Data synthesized from multiple studies^1]1314 (*Value from piperidine-based AV-2-192 cited for structural context)

The conformational impact of pyrrolidine substitution proved significant. Molecular modeling revealed that 2,5-disubstituted pyrrolidines adopt distinct spatial orientations compared to 2,6-disubstituted piperidines, potentially explaining their engagement with alternative binding sites on vesicular monoamine transporter 2. Specifically:

  • The reduced ring size increases the angle between aromatic substituents (≈120° in pyrrolidines vs. ≈180° in trans-piperidines)
  • Increased nitrogen pyramidalization alters hydrogen-bonding interactions
  • Enhanced rigidity restricts conformational flexibility during vesicular monoamine transporter 2 binding15

Table 3: Conformational Differences Between Piperidine and Pyrrolidine Vesicular Monoamine Transporter 2 Inhibitors

ParameterPiperidine Scaffold (e.g., GZ-793A)Pyrrolidine Scaffold (e.g., UKCP-110)Functional Consequence
Ring Size6-membered5-memberedAltered distance between pharmacophoric elements
N-substituent flexibilityHigh (sp³-hybridized N)Moderate (partial double-bond character)Differential interaction with binding pocket
Dihedral Angle (Ar-N-Ar)~180° (trans-disubstituted)~120°Distinct spatial presentation of aryl groups
Binding Site PreferenceDihydrotetrabenazine siteDihydrotetrabenazine or alternate sitePotential for non-competitive inhibition

Methamphetamine Addiction Mechanisms and Vesicular Monoamine Transporter 2 as a Therapeutic Target

Methamphetamine exerts its primary neuropharmacological effects by disrupting vesicular monoamine transporter 2-mediated monoamine storage and promoting reverse transport via the dopamine transporter. The mechanistic sequence involves:

  • Passive Diffusion and Active Transport: Methamphetamine (pKa≈9.9) exists predominantly in protonated form at physiological pH, enabling entry into dopaminergic terminals via dopamine transporter-mediated transport and passive diffusion1617.
  • Vesicular Alkalinization: As a weak base, methamphetamine accumulates within synaptic vesicles, dissipating the proton gradient essential for vesicular monoamine transporter 2 function18.
  • Competitive Vesicular Monoamine Transporter 2 Inhibition: Methamphetamine directly binds vesicular monoamine transporter 2 (Ki ≈ 3.8 µM), inhibiting dopamine uptake and promoting neurotransmitter leakage into the cytosol1920.
  • Cytosolic Dopamine Accumulation: Reduced vesicular sequestration increases cytosolic dopamine concentrations 3-5 fold, overwhelming metabolic clearance by monoamine oxidase2122.
  • Dopamine Transporter Reversal: Elevated cytosolic dopamine drives efflux via dopamine transporter reversal, increasing extracellular dopamine >10-fold in reward-related pathways like the nucleus accumbens2324.

This dopamine surge underlies methamphetamine’s reinforcing properties. Critically, vesicular monoamine transporter 2 function is compromised early in methamphetamine neurotoxicity: within 24 hours of methamphetamine exposure (4×10 mg/kg, 2-hour intervals), vesicular [³H]dopamine uptake decreases >70% in isolated vesicles, though total vesicular monoamine transporter 2 protein (measured by [³H]dihydrotetrabenazine binding in homogenates) remains unchanged until day 625. This suggests functional vesicular impairment precedes protein loss.

Vesicular monoamine transporter 2 inhibitors like the pyrrolidine analog UKCP-110 exert therapeutic effects through pharmacological antagonism of methamphetamine’s actions:

  • Prevention of Dopamine Release: UKCP-110 (IC₅₀ = 1.2 µM) inhibits methamphetamine-evoked dopamine efflux from superfused striatal slices by >80% at 10 µM26.
  • Reduction of Behavioral Reinforcement: UKCP-110 significantly decreases methamphetamine self-administration in rats without tolerance development27.
  • VMAT2 Selectivity Overcome: Unlike earlier analogs, pyrrolidine derivatives maintain vesicular monoamine transporter 2 affinity while minimizing dopamine transporter interaction (Ki >1.5 µM), reducing abuse liability28.

The structural refinement from piperidine to pyrrolidine cores thus represents a strategic advance in developing pharmacotherapeutics that target the vesicular monoamine transporter 2-dependent mechanisms of methamphetamine addiction without compromising dopaminergic function or incurring significant off-target effects.

Properties

CAS Number

2418671-57-3

Product Name

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride

IUPAC Name

2-pyrrolidin-3-ylpropane-1,2-diol;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

InChI

InChI=1S/C7H15NO2.ClH/c1-7(10,5-9)6-2-3-8-4-6;/h6,8-10H,2-5H2,1H3;1H

InChI Key

WOWYIZAPJLAYMA-UHFFFAOYSA-N

SMILES

CC(CO)(C1CCNC1)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.